4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid
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Overview
Description
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid is an organic compound that features a biphenyl group linked to a furan ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the Methylene Bridge: The methylene bridge can be introduced by reacting the biphenyl compound with formaldehyde under basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Final Coupling: The final step involves coupling the biphenyl-methylene intermediate with the furan ring under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-furancarboxylic acid: Lacks the methyl group on the furan ring.
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a furan ring.
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-pyrrolecarboxylic acid: Contains a pyrrole ring instead of a furan ring.
Uniqueness
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid is unique due to its specific structural features, such as the presence of both a biphenyl group and a furan ring, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
333352-32-2 |
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Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-methyl-4-[(4-phenylphenoxy)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-13-16(11-18(23-13)19(20)21)12-22-17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
CHBRWBFWESIPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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